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cat. No.: B1177837

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic
pantoprazole sodium sesquihydrate with its reference listed drug. The data presented is a
synthesis of findings from multiple publicly available studies, intended to offer a detailed
overview for research and drug development purposes.

In Vivo Bioequivalence: Pharmacokinetic
Parameters

Bioequivalence between a generic and a reference drug is established when their
pharmacokinetic profiles are comparable. Key parameters for this assessment are the Area
Under the Curve (AUC), which represents the total drug exposure over time, and the Maximum
Concentration (Cmax), which is the highest concentration of the drug in the blood. Studies are
typically conducted under both fasting and fed conditions to assess the influence of food on
drug absorption.

A randomized, two-way crossover study design is standard for these assessments.[1] In such a
study, healthy volunteers are randomly assigned to receive either the generic or the brand-
name drug, and then "cross over" to the other formulation after a washout period.[1]
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Below is a summary of pharmacokinetic data from a representative bioequivalence study
comparing a generic 40 mg pantoprazole sodium sesquihydrate tablet to its reference
counterpart.

Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under
Fasting Conditions

Parameter Test (Generic) Reference (Brand) Ratio (T/R) [90% CI]
108.68 [100.21 —
AUCO-t (ng-h/mL) 4057.04 £ 914.97 3708 £ 720.75
117.86]
AUCO- (ng-h/mL) 23907.75 £ 5745.31 26369.31 + 5965.38 90.21 [83.69 — 97.24]
Cmax (ng/mL) 2.5 (approx.) 2.5 (approx.)
Tmax (h) 2-3 2-3
t1/2 (h) ~1.1 ~1.1

Data are presented as Mean + SD. The 90% Confidence Interval (Cl) for the ratio of the
geometric means of the test (T) and reference (R) products for AUC and Cmax should fall
within the range of 80.00% to 125.00% to establish bioequivalence.[2][3][4]

Table 2: Pharmacokinetic Parameters of Generic vs. Brand-Name Pantoprazole (40 mg) Under
Fed Conditions

Parameter Test (Generic) Reference (Brand) Ratio (T/R) [90% CI]
AUCO0-36h - - 92.35 - 104.44%
AUCO0-c0 - - 91.89 - 100.76%
Cmax - - 85.00 - 105.87%

Specific mean and SD values under fed conditions were not detailed in the provided search
results, but the 90% confidence intervals from a representative study are presented.[5] Food
can delay the time to reach maximum concentration (Tmax) and slightly decrease Cmax and
AUC.[5][6]
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In Vitro Dissolution Studies

In vitro dissolution testing is a critical quality control measure that assesses the rate and extent
to which the active pharmaceutical ingredient is released from the dosage form.[7] For enteric-
coated tablets like pantoprazole, a two-stage dissolution process is employed to simulate the
gastrointestinal tract.[7]

Table 3: Comparative In Vitro Dissolution of Pantoprazole 40 mg Tablets

. . . Reference
Dissolution . Test (Generic) Acceptance
Time . (Brand) % L
Stage % Dissolved . Criteria
Dissolved
Acid Stage (0.1 Not more than
2 hours <10% < 10% )
N HCI) 10% dissolved
Not less than
Buffer Stage (pH )
45 minutes > 85% > 85% 75% (Q)

6.8) _
dissolved

Data synthesized from multiple sources.[6][7][8] The similarity factor (f2) is often used to
compare dissolution profiles, with a value between 50 and 100 indicating similarity.[6]

Experimental Protocols
In Vivo Bioequivalence Study Protocol

A typical bioequivalence study for pantoprazole sodium sesquihydrate 40 mg delayed-
release tablets follows a standardized protocol.[1][3][9]

» Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, single-
dose, crossover study.[1][3]

e Subjects: Healthy adult male and non-pregnant female volunteers, typically between 18 and
45 years of age.[9] Subjects undergo a comprehensive health screening.[10]

e Procedure:
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o Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single 40
mg tablet of either the test or reference product with 240 mL of water.[1][9]

o Fed Study: Following an overnight fast, subjects consume a standardized high-fat, high-
calorie breakfast 30 minutes before drug administration.[1][10][11]

e Blood Sampling: Blood samples are collected at predetermined intervals before and up to
24-48 hours after dosing.[3][10]

o Washout Period: A washout period of at least 7 days separates the two treatment periods to
ensure complete elimination of the drug from the body.[1][11]

o Bioanalytical Method: Plasma concentrations of pantoprazole are determined using a
validated high-performance liquid chromatography (HPLC) method with UV detection.[2]

o Pharmacokinetic Analysis: The pharmacokinetic parameters (AUCO-t, AUCO-o0, Cmax, Tmax,
and t1/2) are calculated from the plasma concentration-time data.

 Statistical Analysis: The 90% confidence intervals for the ratio of the log-transformed
geometric means of AUC and Cmax for the test and reference products are calculated to
determine bioequivalence.[3][4]

In Vitro Dissolution Testing Protocol

The dissolution of enteric-coated pantoprazole tablets is assessed using a two-stage method
as per USP guidelines.[12]

o Apparatus: USP Apparatus 2 (Paddle).[8]

o Acid Stage (Simulated Gastric Fluid):
o Medium: 0.1 N Hydrochloric Acid (HCI), pH 1.2.[7]
o Volume: 900 mL.

o Time: 2 hours.[7]
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o Procedure: The tablet is placed in the acid medium. At the end of the 2-hour period, a
sample is taken to ensure the enteric coating has protected the drug from release.

» Buffer Stage (Simulated Intestinal Fluid):

[¢]

Medium: pH 6.8 phosphate buffer.[7]

Volume: 900 mL.

[e]

o

Time: 45-60 minutes.[8]

[¢]

Procedure: After the acid stage, the tablet is transferred to the buffer medium. Samples
are withdrawn at specified time intervals to determine the rate of drug release.

e Analysis: The amount of pantoprazole dissolved at each time point is quantified using UV-Vis
spectrophotometry or HPLC.[6]

Visualizing the Bioequivalence Assessment
Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of
pantoprazole.
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Caption: Bioequivalence Study Workflow.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1177837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Signaling Pathway of Pantoprazole

Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H+/K+ ATPase
(proton pump) in gastric parietal cells, thereby inhibiting acid secretion.
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Caption: Pantoprazole's Mechanism of Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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